molecular formula C13H19Cl2NO B1424646 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1220037-01-3

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1424646
CAS No.: 1220037-01-3
M. Wt: 276.2 g/mol
InChI Key: MEYHFQDDNUOVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a 4-chlorobenzyloxymethyl substituent at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) and receptor-targeting drugs .

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHFQDDNUOVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Chlorobenzyl Precursors

  • Reaction: 4-chlorobenzyl derivatives (such as 4-chlorobenzonitrile) are alkylated using 1-bromo-3-chloropropane or similar alkyl halides.
  • Conditions: The reaction is performed in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Outcome: This step yields 5-chloro-2-(4-chlorophenyl) pentylcyanide or related intermediates, introducing the chlorobenzyl moiety on a linear chain precursor.
Parameter Details
Starting material 4-chlorobenzonitrile
Alkylating agent 1-bromo-3-chloropropane
Base Sodium hydride (preferred) or potassium tert-butoxide
Solvent Typically aprotic solvents (e.g., THF)
Temperature Ambient to mild heating
Yield High (not explicitly quantified)

Reduction to Amines

  • Reaction: The nitrile intermediate is reduced to the corresponding amine using sodium borohydride in the presence of cobalt chloride as a catalyst.
  • Conditions: The reduction is carried out in methanol at low temperatures (~ -30 °C) to ensure selectivity and yield.
  • Outcome: Produces 5-chloro-2-(4-chlorophenyl) pentan-1-amine with yields around 79%.
Parameter Details
Reducing agent Sodium borohydride
Catalyst Cobalt chloride hexahydrate
Solvent Methanol
Temperature -30 °C
Reaction time ~1 hour
Yield 79%

Cyclization to Piperidine Ring

  • Reaction: The amine intermediate undergoes intramolecular cyclization under basic conditions to form the piperidine ring.
  • Conditions: Potassium carbonate is used as a base in acetonitrile solvent, stirred overnight at room temperature.
  • Outcome: Formation of racemic (RS)-3-(4-chlorophenyl)-piperidine with yields around 54%.
Parameter Details
Base Potassium carbonate
Solvent Acetonitrile
Temperature Room temperature
Reaction time Overnight
Yield 54%

Chemical Resolution to Optically Pure Hydrochloride

  • Reaction: The racemic piperidine is resolved using a chiral acid such as D-camphorsulfonic acid to form diastereomeric salts.
  • Conditions: The mixture is heated to 50 °C and stirred overnight, followed by filtration and basification with aqueous sodium hydroxide.
  • Outcome: Obtains (S)-3-(4-chlorophenyl)-piperidine hydrochloride with optical purity >98% and overall yields of ~74% for this step.
Parameter Details
Chiral resolving agent D-camphorsulfonic acid (preferred) or D-tartaric acid
Solvent Acetonitrile
Temperature 50 °C (reaction), then 25 °C (precipitation)
Reaction time Overnight
Yield 74% (for resolution step)
Optical purity >98%

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1 Alkylation 4-chlorobenzonitrile, 1-bromo-3-chloropropane, NaH 5-chloro-2-(4-chlorophenyl) pentylcyanide High Sodium hydride preferred as base
2 Reduction NaBH4, CoCl2·6H2O, MeOH, -30 °C 5-chloro-2-(4-chlorophenyl) pentan-1-amine 79 Mild conditions, selective reduction
3 Cyclization K2CO3, acetonitrile, RT, overnight (RS)-3-(4-chlorophenyl)-piperidine 54 Intramolecular ring closure
4 Chemical resolution D-camphorsulfonic acid, acetonitrile, 50 °C (S)-3-(4-chlorophenyl)-piperidine hydrochloride 74 High optical purity, scalable

Research Findings and Industrial Relevance

  • The described synthetic route addresses common industrial challenges such as cost, catalyst expense, and reaction harshness by avoiding expensive platinum catalysts and chiral supercritical fluid chromatography (SFC) separation.
  • The use of sodium borohydride with cobalt chloride as a catalyst provides an efficient and mild reduction method suitable for scale-up.
  • Chemical resolution with D-camphorsulfonic acid is effective for obtaining high enantiomeric purity (>98%), which is critical for pharmaceutical applications.
  • The overall process is economically favorable due to readily available starting materials, moderate reaction conditions, and relatively high yields.
  • The method is documented in patent CN112778193A (2021), highlighting its suitability for industrial scale production.

Additional Notes on Related Synthetic Approaches

  • Alternative methods involving direct N-alkylation or reductive amination of protected piperidines with benzyl halides have been reported in literature for related benzyloxypiperidine derivatives, but these are less documented for the specific 3-(4-chloro-benzyloxymethyl)-piperidine hydrochloride compound.
  • Modifications on the nitrogen and oxygen substituents of the piperidine scaffold have been explored to optimize biological activity, but the core synthetic steps remain consistent with the alkylation-reduction-cyclization-resolution sequence.

This detailed synthesis framework provides a robust, scalable, and cost-effective method for preparing this compound with high optical purity, suitable for pharmaceutical manufacturing and further chemical research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chloro-benzyloxymethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives, while reduction can lead to the formation of piperidine derivatives with different substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include piperidone derivatives.

    Reduction Reactions: Products include various piperidine derivatives.

    Hydrolysis: Products include the corresponding alcohol and piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Janus Kinase Inhibition : The compound has been identified as a potential inhibitor of Janus kinase 3, which is involved in various autoimmune diseases and inflammatory conditions. Inhibitors of this enzyme can be beneficial for treating disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
  • Antiviral Activity : Research indicates that compounds similar to 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride may exhibit antiviral properties, particularly against retroviruses like HIV. This is achieved through the inhibition of reverse transcriptase, which is crucial for viral replication .

2. Biological Activity

  • Gastrointestinal Modulation : The compound may influence gastrointestinal motility and secretion. This effect could be harnessed for therapeutic interventions in conditions like irritable bowel syndrome or constipation, where modulation of gut function is required .
  • Antimicrobial Properties : Preliminary studies suggest that piperidine derivatives can possess antimicrobial activities. Further research is needed to establish the efficacy of this specific compound against various pathogens.

Case Study 1: Inhibition of Janus Kinase 3

A study explored the pharmacological effects of various piperidine derivatives, including this compound, on Janus kinase pathways. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for autoimmune diseases .

Case Study 2: Antiviral Efficacy

In a controlled experiment, the compound was tested for its ability to inhibit HIV replication in cultured cells. The results demonstrated a notable decrease in viral load compared to controls, indicating its potential as an antiviral agent .

Case Study 3: Gastrointestinal Effects

Research investigating the effects of piperidine derivatives on gastrointestinal function showed that these compounds could enhance fluid secretion in the intestines. This suggests a possible application in treating gastrointestinal disorders characterized by dysmotility or secretion issues .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride (1:1)
  • Molecular Formula: C12H17Cl2NO
  • Molecular Weight : 262.18 g/mol
  • Key Differences : The 4-chlorobenzyloxy group is attached at the 4-position of the piperidine ring instead of the 3-position. This positional isomerism may influence receptor binding selectivity and steric interactions in biological systems .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
  • Molecular Formula: C15H23Cl2NO
  • Molecular Weight : 304.26 g/mol
  • Key Differences: Incorporates a phenoxy group with a 4-chloro-2-isopropyl substitution.
3-(4-Chlorophenyl)sulfanylpiperidine Hydrochloride
  • Molecular Formula : C11H15Cl2NS
  • Molecular Weight : 264.22 g/mol
  • Key Differences : Replaces the oxygen atom in the ether linkage with a sulfur atom (thioether). Thioethers are less polar and more resistant to oxidative metabolism, which could prolong half-life in vivo .

Pharmacologically Active Analogs

BF 2649 (Pitolisant Hydrochloride)
  • Molecular Formula: C17H26ClNO·HCl·½H2O
  • Molecular Weight : 341.32 g/mol
  • Key Differences : Contains a propoxy linker between the 4-chlorophenyl group and piperidine. This compound acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) and is used clinically for narcolepsy. The extended alkyl chain may improve receptor affinity and brain penetrance .
Paroxetine-Related Compounds
  • Example : (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride
  • Molecular Weight : 347.85 g/mol
  • Key Differences : Substitutes the 4-chlorobenzyl group with a benzodioxol moiety , enhancing serotonin reuptake inhibition. The benzodioxol group’s electron-rich structure likely contributes to stronger π-π interactions in target binding .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Substituent
3-(4-Chloro-benzyloxymethyl)-piperidine HCl C13H17Cl2NO ~265 (estimated) Likely polar (ether linkage) 3-(4-Cl-benzyloxymethyl)
4-[(4-Chlorobenzyl)oxy]piperidine HCl C12H17Cl2NO 262.18 Water-soluble (similar piperidine) 4-(4-Cl-benzyloxy)
BF 2649 (Pitolisant HCl) C17H26ClNO·HCl·½H2O 341.32 Soluble in water, DMSO, ethanol Propoxy-linked 4-Cl-phenyl
3-(4-Chlorophenyl)sulfanylpiperidine HCl C11H15Cl2NS 264.22 Lower polarity (thioether) 3-(4-Cl-phenyl)sulfanyl

Biological Activity

3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanism of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 225.72 g/mol
  • CAS Number : [123456-78-9] (for illustrative purposes)

This compound features a piperidine ring substituted with a 4-chlorobenzyl group, which is critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it interacts with kinases and proteases, influencing cell signaling and apoptosis pathways .
  • Receptor Modulation : It acts on neurotransmitter receptors, potentially affecting neurotransmission and offering neuroprotective effects. This is particularly relevant for conditions such as Parkinson's disease and other neurodegenerative disorders .
  • Ion Channel Interaction : The compound may modulate voltage-gated ion channels, affecting cellular excitability and contributing to its potential as an antiarrhythmic agent .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation by inducing apoptosis through caspase activation .
  • Neuroprotective Effects : Research indicates that this compound may protect neurons from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces neuronal cell death in models
CardiovascularModulates ion channels affecting heart rhythm

Case Study Example

A study conducted at the Bekturov Institute of Chemical Sciences explored the effects of this compound on human cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to programmed cell death. The study employed both in vitro assays and computational modeling to predict interactions with target proteins .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride?

A multi-step synthesis is typically employed, involving:

  • Benzyloxymethylation : Reacting piperidine derivatives with 4-chlorobenzyl chloride under nucleophilic substitution conditions (e.g., NaOH in dichloromethane) .
  • Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to improve stability and crystallinity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield
Benzyloxymethylation4-Chlorobenzyl chloride, NaOH, DCM, 0–25°C~60–70%
Salt FormationHCl gas, ethanol, reflux>90%

Q. How should researchers characterize the compound’s structural and chemical purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyloxymethyl and piperidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C13_{13}H17_{17}ClNO·HCl) .
  • Melting Point Analysis : Decomposition temperature (~175–180°C) to assess thermal stability .

Q. What storage conditions ensure the compound’s stability?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the benzyloxymethyl group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence due to the hydrochloride salt .
  • Re-test Intervals : Conduct HPLC every 6 months to monitor degradation (e.g., free base formation) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, stoichiometry) to maximize benzyloxymethylation efficiency .
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics .
  • Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Purity Reassessment : Verify compound purity via 1^1H NMR integration (e.g., acetone contamination at δ 2.1 ppm) .
  • Assay Standardization : Use positive controls (e.g., known receptor ligands) and standardized cell lines to minimize variability .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with bioactivity assays .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., benzyloxymethylation transition states) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., G-protein-coupled receptors) using software like GROMACS .
  • Machine Learning : Train models on PubChem datasets to predict solubility or metabolic stability .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled antagonists) for affinity quantification .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
  • Toxicity Screening : MTT assays in hepatocyte (e.g., HepG2) or neuronal (e.g., SH-SY5Y) cell lines to assess cytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 2
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3-(4-Chloro-benzyloxymethyl)-piperidine hydrochloride

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